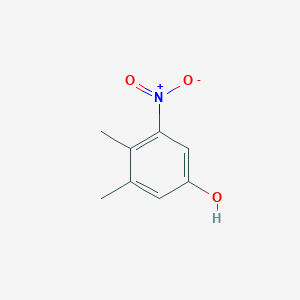

3,4-Dimethyl-5-nitrophenol

描述

Structure

3D Structure

属性

IUPAC Name |

3,4-dimethyl-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-3-7(10)4-8(6(5)2)9(11)12/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKQSKINMCHAPPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646802 | |

| Record name | 3,4-Dimethyl-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65151-58-8 | |

| Record name | Phenol, 3,4-dimethyl-5-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65151-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethyl-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 3,4 Dimethyl 5 Nitrophenol

Established Synthetic Pathways for 3,4-Dimethyl-5-nitrophenol

The construction of the this compound scaffold is primarily achieved through electrophilic aromatic substitution on a pre-existing phenol (B47542) ring. The regiochemical outcome of such reactions is dictated by the electronic and steric influences of the substituents already present on the aromatic nucleus.

The most direct route to this compound involves the electrophilic nitration of 3,4-dimethylphenol (B119073). In this reaction, the hydroxyl group acts as a powerful activating, ortho-, para-directing group, while the two methyl groups are weaker activating, ortho-, para-directors. The interplay of their directing effects governs the position of the incoming nitro group.

The hydroxyl group at C-1 directs nitration to the C-2 (ortho), C-4 (para, blocked), and C-6 (ortho) positions. The methyl group at C-3 directs towards C-2 (ortho) and C-6 (para). The methyl group at C-4 directs towards C-5 (ortho). The cumulative effect makes the C-5 and C-6 positions the most electronically enriched and likely sites for substitution, with the formation of this compound and 3,4-Dimethyl-6-nitrophenol as the primary products.

It is important to note that the direct nitration of the isomer 3,5-dimethylphenol (B42653) would not yield the target compound, but would instead produce 3,5-dimethyl-2-nitrophenol (B181186) and 3,5-dimethyl-4-nitrophenol (B181080) due to the different directing effects of the substituents in that arrangement.

The mechanism for the direct nitration of 3,4-dimethylphenol is a classic electrophilic aromatic substitution. The reaction is typically initiated by generating the highly electrophilic nitronium ion (NO₂⁺) from nitric acid, often with the aid of a stronger acid catalyst like sulfuric acid.

The mechanism proceeds in two main steps:

Formation of the Electrophile: Concentrated nitric acid is protonated by sulfuric acid, followed by the loss of a water molecule to form the linear nitronium ion. HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack: The π-electron system of the 3,4-dimethylphenol ring attacks the nitronium ion. Attack at the C-5 position leads to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized over the ring and is particularly well-stabilized by resonance involving the lone pairs of the hydroxyl group and by the inductive effects of the methyl groups.

Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes the proton from the C-5 carbon, restoring the aromaticity of the ring and yielding the final product, this compound.

Optimization of reaction conditions is critical to maximize the yield of the desired isomer and minimize the formation of byproducts, including other isomers and oxidation products. Key parameters include the choice of nitrating agent, temperature, and solvent. Highly reactive substrates like phenols require mild nitrating conditions to prevent oxidation and polysubstitution. researchgate.net

Table 1: Comparison of Nitrating Systems for Phenolic Compounds

| Nitrating Agent | Catalyst/Support | Typical Conditions | Regioselectivity | Reference |

|---|---|---|---|---|

| HNO₃ / H₂SO₄ | None | 0-10 °C | Mixture of ortho and para isomers | organic-chemistry.org |

| Acetyl nitrate | Silica (B1680970) Gel | Chloroform, RT | High ortho-selectivity for phenol | plu.mx |

| Al(NO₃)₃·9H₂O | Silica Gel | Acetone, RT | High ortho-selectivity for phenol | researchgate.net |

| NH₄NO₃ | KHSO₄ | Reflux | Good to excellent yields, high regioselectivity | dergipark.org.tr |

This interactive table summarizes various nitrating agents and their typical effects on regioselectivity for general phenolic compounds, which informs the optimization for 3,4-dimethylphenol.

Controlling the regioselectivity in the nitration of substituted phenols is a significant challenge. dergipark.org.tr The distribution of isomers is governed by a combination of electronic effects, steric hindrance, and reaction conditions. dergipark.org.trlibretexts.org

For 3,4-dimethylphenol:

Electronic Effects: The powerful para-directing effect of the hydroxyl group strongly activates the C-5 position. This is reinforced by the ortho-directing effect of the C-4 methyl group. This electronic synergy makes C-5 a highly favorable site for electrophilic attack.

Steric Hindrance: The positions ortho to the hydroxyl group (C-2 and C-6) are more sterically hindered. The C-2 position is flanked by the C-3 methyl group, and the C-6 position is adjacent to the C-1 hydroxyl group. This steric crowding can disfavor the approach of the nitronium ion, thereby enhancing the relative yield of the C-5 substituted product.

Strategies to enhance the yield of this compound often involve using milder or bulkier nitrating agents that are more sensitive to steric factors. For example, using nitrating agents supported on a solid phase like silica gel can increase steric hindrance and favor substitution at less crowded positions. researchgate.netplu.mx Careful control of temperature is also crucial; lower temperatures generally increase selectivity by favoring the product formed via the lowest activation energy pathway.

Modern synthetic chemistry emphasizes the development of "green," efficient processes, such as one-pot reactions that avoid the isolation of intermediates, and metal-free catalysis to reduce cost and toxicity. nih.gov Such methodologies have been applied to the synthesis of substituted nitrophenols.

A powerful, metal-free strategy for constructing substituted aromatic rings involves a tandem Diels-Alder cycloaddition followed by an aromatization sequence. beilstein-journals.org This approach offers a high degree of control over the substitution pattern of the final product. The synthesis of substituted 4-nitrophenols has been achieved via the reaction of a diene with a nitroalkene, followed by hydrolysis and aromatization. beilstein-journals.orgchemrxiv.org

A plausible, though not explicitly documented, pathway to a this compound analogue using this logic would involve:

Diels-Alder Cycloaddition: A suitably substituted diene (e.g., one that can generate the 3,4-dimethyl pattern) reacts with a dienophile like a nitroalkene in a [4+2] cycloaddition to form a substituted cyclohexene (B86901) ring. The Diels-Alder reaction is known for its high atom economy and stereoselectivity. mdpi.comnih.gov

Aromatization: The resulting cycloadduct is then subjected to conditions that promote aromatization. This can involve the elimination of a leaving group (such as water) and subsequent oxidation to form the stable aromatic phenol ring. This step can often be accomplished by heating with a catalytic amount of an agent like iodine in a suitable solvent. beilstein-journals.org

This one-pot approach, which combines cycloaddition, hydrolysis, and aromatization without isolating intermediates, represents an efficient and elegant route to complex aromatic structures. beilstein-journals.org

The Diels-Alder/aromatization strategy is particularly versatile for introducing a variety of substituents onto the phenol ring. Specifically, one-pot, metal-free protocols have been developed for the synthesis of 3-arylated-4-nitrophenols. beilstein-journals.org This methodology allows for the facile introduction of different aryl and heteroaryl groups.

The process starts with the condensation of a (hetero)aryl aldehyde with nitromethane (B149229) to form a β-nitrostyrene derivative. This nitroalkene then serves as the dienophile in the subsequent Diels-Alder reaction. By simply changing the initial aldehyde, a wide array of aryl or heteroaryl groups can be incorporated at the C-3 position of the resulting 4-nitrophenol (B140041). beilstein-journals.org This highlights the modularity and synthetic utility of the approach for creating libraries of substituted nitrophenols.

Table 2: Examples of Substituted 4-Nitrophenols via One-Pot Diels-Alder/Aromatization

| Starting Aryl Aldehyde | Resulting C-3 Substituent on 4-Nitrophenol | Yield (%) |

|---|---|---|

| Benzaldehyde (B42025) | Phenyl | 78 |

| 4-Methylbenzaldehyde | 4-Tolyl | 85 |

| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 82 |

| 2-Thiophenecarboxaldehyde | 2-Thienyl | 72 |

This interactive table is based on the methodology reported for the synthesis of 3-arylated-4-nitrophenols, illustrating the versatility in introducing various aryl and heteroaryl groups. beilstein-journals.org

Alternative Precursor-Based Syntheses (e.g., from 3,5-dimethyl acetophenone)

An alternative synthetic approach to this compound can be conceptualized starting from 3,5-dimethyl acetophenone (B1666503). This multi-step synthesis would involve a sequence of reactions, including nitration, oxidation, and hydrolysis.

A plausible synthetic pathway would begin with the nitration of 3,5-dimethyl acetophenone. The acetophenone derivative would be treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring. The directing effects of the acetyl and methyl groups would likely result in the formation of 4-nitro-3,5-dimethyl acetophenone.

Following nitration, a Baeyer-Villiger oxidation of the resulting 4-nitro-3,5-dimethyl acetophenone could be performed. This reaction utilizes a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to convert the ketone functional group into an ester. In this case, the acetyl group would be transformed into an acetate (B1210297) ester, yielding 4-nitro-3,5-dimethylphenyl acetate.

The final step in this proposed synthesis would be the hydrolysis of the acetate ester. Treatment of 4-nitro-3,5-dimethylphenyl acetate with a base, such as sodium hydroxide, followed by acidification, would cleave the ester bond to afford the desired product, this compound.

Table 1: Proposed Synthetic Route from 3,5-Dimethyl Acetophenone

| Step | Reactant | Reagents | Product |

| 1 | 3,5-Dimethyl Acetophenone | HNO₃, H₂SO₄ | 4-Nitro-3,5-dimethyl acetophenone |

| 2 | 4-Nitro-3,5-dimethyl acetophenone | m-CPBA | 4-Nitro-3,5-dimethylphenyl acetate |

| 3 | 4-Nitro-3,5-dimethylphenyl acetate | 1. NaOH, H₂O2. H₃O⁺ | This compound |

Derivatization and Functional Group Interconversion Studies

The presence of the nitro, hydroxyl, and aromatic ring functionalities in this compound allows for a variety of chemical transformations. These derivatization and functional group interconversion studies are crucial for the development of new compounds with potentially enhanced or novel properties.

Reduction Reactions of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, yielding 5-amino-3,4-dimethylphenol. This transformation is a key step in the synthesis of various derivatives, such as Schiff bases and azo compounds. A common method for this reduction is catalytic hydrogenation.

Catalytic transfer hydrogenation is another effective method for the reduction of nitro compounds. researchgate.net This technique utilizes a hydrogen donor, such as sodium borohydride (B1222165) (NaBH₄), in the presence of a catalyst, like palladium on carbon (Pd/C). researchgate.net The reaction is typically carried out in a solvent such as ethanol (B145695) at room temperature. researchgate.net This method offers the advantage of mild reaction conditions. researchgate.net

Table 2: Catalytic Transfer Hydrogenation of this compound

| Reactant | Catalyst | Hydrogen Donor | Solvent | Product |

| This compound | Palladium on Carbon (Pd/C) | Sodium Borohydride (NaBH₄) | Ethanol | 5-Amino-3,4-dimethylphenol |

Oxidation Reactions and Quinone Formation

The phenolic ring of this compound is susceptible to oxidation, which can lead to the formation of quinone derivatives. A particularly effective reagent for the oxidation of phenols to quinones is Fremy's salt (dipotassium nitrosodisulfonate). The oxidation of 3,4-dimethylphenol with Fremy's salt has been shown to produce 4,5-dimethyl-1,2-benzoquinone.

Based on this precedent, it is anticipated that the oxidation of this compound with Fremy's salt would yield 2,3-dimethyl-5-nitro-1,4-benzoquinone. This reaction would likely proceed via a radical mechanism.

Table 3: Predicted Oxidation of this compound

| Reactant | Oxidizing Agent | Predicted Product |

| This compound | Fremy's Salt ((KSO₃)₂NO) | 2,3-Dimethyl-5-nitro-1,4-benzoquinone |

Electrophilic Aromatic Substitution Reactions of the Phenolic Hydroxyl Group

The hydroxyl group of phenols can undergo electrophilic substitution, although this is less common than substitution on the aromatic ring. Reactions such as O-alkylation (etherification) can occur under appropriate conditions. For this compound, O-alkylation would involve the reaction of the corresponding phenoxide with an alkyl halide.

The formation of the phenoxide is achieved by treating the phenol with a base, such as sodium hydroxide. The resulting phenoxide ion can then act as a nucleophile and react with an alkylating agent, for instance, methyl iodide, to form the corresponding ether, 3,4-dimethyl-1-methoxy-5-nitrobenzene. The presence of the bulky methyl groups adjacent to the hydroxyl group may introduce some steric hindrance, potentially requiring more forcing reaction conditions.

Table 4: O-Alkylation of this compound

| Reactant | Reagents | Product |

| This compound | 1. NaOH2. CH₃I | 3,4-Dimethyl-1-methoxy-5-nitrobenzene |

Synthesis of Metal Complexes and Coordination Compounds

The phenolic hydroxyl group and the nitro group of this compound provide potential coordination sites for metal ions. The deprotonated hydroxyl group can act as an anionic ligand, while the oxygen atoms of the nitro group can also participate in coordination.

The synthesis of metal complexes would typically involve the reaction of this compound with a metal salt, such as a chloride or acetate salt of a transition metal like copper(II), nickel(II), or cobalt(II), in a suitable solvent. The reaction is often carried out in the presence of a base to facilitate the deprotonation of the phenolic hydroxyl group. The resulting complexes would be characterized by various spectroscopic techniques, including infrared (IR) and UV-visible spectroscopy, to confirm the coordination of the metal to the ligand. For instance, a shift in the stretching frequency of the phenolic C-O bond and the N-O bonds of the nitro group in the IR spectrum would indicate coordination.

Table 5: General Synthesis of Metal Complexes of this compound

| Ligand | Metal Salt (example) | Solvent | Product (general structure) |

| This compound | Copper(II) Acetate | Ethanol/Water | Bis(3,4-dimethyl-5-nitrophenolato)copper(II) |

Synthesis of Schiff Base Derivatives

Schiff bases are compounds containing an azomethine or imine group (-C=N-) and are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. The synthesis of Schiff base derivatives of this compound first requires the reduction of the nitro group to an amino group, yielding 5-amino-3,4-dimethylphenol, as described in section 2.2.1.

The resulting 5-amino-3,4-dimethylphenol can then be reacted with a variety of aromatic aldehydes in a suitable solvent, such as ethanol, often with a catalytic amount of acid, to yield the corresponding Schiff base. For example, the reaction of 5-amino-3,4-dimethylphenol with benzaldehyde would produce N-(3,4-dimethyl-5-hydroxyphenyl)benzylideneamine. These Schiff bases are of interest due to their potential biological activities and their use as ligands in coordination chemistry. researchgate.netnih.gov

Table 6: Synthesis of a Schiff Base Derivative from 5-Amino-3,4-dimethylphenol

| Amine | Aldehyde | Solvent | Catalyst | Product |

| 5-Amino-3,4-dimethylphenol | Benzaldehyde | Ethanol | Acetic Acid (catalytic) | N-(3,4-dimethyl-5-hydroxyphenyl)benzylideneamine |

Synthesis of Azo Dye Ligands

The synthesis of azo dye ligands derived from this compound is a significant area of research, leveraging the principles of diazotization and azo coupling reactions. This process involves the transformation of a primary aromatic amine into a diazonium salt, which then acts as an electrophile in a substitution reaction with the electron-rich phenol ring of this compound. The resulting azo compounds are characterized by the presence of a diazene (B1210634) (-N=N-) functional group, which acts as a chromophore, imparting color to the molecule. These azo dyes often exhibit interesting coordination chemistry and have potential applications as ligands in the formation of metal complexes.

The general synthetic route begins with the diazotization of a primary aromatic amine. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

Following the formation of the diazonium salt, the crucial azo coupling reaction is performed. The diazonium salt solution is added to a solution of this compound, which acts as the coupling agent. The reaction is generally carried out in an alkaline medium, as the phenoxide ion, formed under basic conditions, is a more powerful activating group than the hydroxyl group, thus facilitating the electrophilic attack of the diazonium ion. The position of the azo coupling on the phenol ring is directed by the existing substituents. In the case of this compound, the coupling is expected to occur at the position ortho to the hydroxyl group and para to one of the methyl groups, where steric hindrance is minimized and electronic activation is favorable.

While specific research detailing the synthesis of a wide array of azo dye ligands directly from this compound is not extensively documented in publicly available literature, the synthesis of analogous compounds from structurally similar phenols provides a strong basis for predicting successful synthetic strategies. For instance, the synthesis of 3,5-dimethyl-2-(4-nitrophenylazo)-phenol has been reported, involving the diazotization of 4-nitroaniline (B120555) and its subsequent coupling with 3,5-dimethylphenol. Similarly, an azo dye ligand, 2-[2-(5-nitrothiazolyl)azo]-4-methyl-5-nitrophenol, has been synthesized from 3-methyl-4-nitrophenol (B363926), an isomer of the target compound. This synthesis involved the diazotization of 2-amino-5-nitrothiazole (B118965) followed by coupling in an alkaline alcoholic solution.

Based on these analogous syntheses, a general procedure for the preparation of azo dye ligands from this compound can be proposed. The following table outlines hypothetical examples of such syntheses, detailing the reactants, general reaction conditions, and expected products.

Table 1: Hypothetical Synthesis of Azo Dye Ligands from this compound

| Azo Dye Ligand Name | Aromatic Amine (Diazo Component) | Coupling Agent | General Reaction Conditions | Expected Product Color |

| 2-((4-Nitrophenyl)diazenyl)-3,4-dimethyl-5-nitrophenol | 4-Nitroaniline | This compound | Diazotization: NaNO₂, HCl, 0-5 °C. Coupling: Alkaline medium (e.g., NaOH solution), 0-5 °C. | Deep Red/Orange |

| 2-((4-Chlorophenyl)diazenyl)-3,4-dimethyl-5-nitrophenol | 4-Chloroaniline | This compound | Diazotization: NaNO₂, HCl, 0-5 °C. Coupling: Alkaline medium (e.g., NaOH solution), 0-5 °C. | Orange/Yellow |

| 2-((2-Hydroxynaphthyl)diazenyl)-3,4-dimethyl-5-nitrophenol | 2-Amino-1-naphthol | This compound | Diazotization: NaNO₂, HCl, 0-5 °C. Coupling: Alkaline medium (e.g., NaOH solution), 0-5 °C. | Dark Red/Purple |

| 2-((Thiazol-2-yl)diazenyl)-3,4-dimethyl-5-nitrophenol | 2-Aminothiazole | This compound | Diazotization: NaNO₂, H₂SO₄, 0-5 °C. Coupling: Alkaline alcoholic solution, 0-5 °C. | Reddish-Brown |

The characterization of the synthesized azo dye ligands would typically involve various spectroscopic techniques. UV-Vis spectroscopy would be employed to determine the absorption maxima (λmax), which is indicative of the color of the dye. Infrared (IR) spectroscopy would be used to confirm the presence of the N=N stretching vibration, characteristic of the azo group, as well as other functional groups present in the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide detailed information about the structure of the compound, confirming the successful coupling and the positions of the substituents on the aromatic rings. Mass spectrometry would be utilized to determine the molecular weight of the synthesized ligand.

Further research focusing specifically on the synthesis and characterization of azo dye ligands from this compound would be beneficial to fully explore the potential of this compound in the development of new dyes and ligands for various applications, including as colorants, indicators, and in the synthesis of coordination complexes with unique properties.

Advanced Spectroscopic and Computational Characterization of 3,4 Dimethyl 5 Nitrophenol

High-Resolution Spectroscopic Analysis

High-resolution spectroscopy is fundamental to the unambiguous identification and structural elucidation of organic molecules like 3,4-Dimethyl-5-nitrophenol. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each probe different aspects of the molecule's quantum mechanical properties, yielding complementary information.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By observing the magnetic behavior of atomic nuclei—primarily ¹H (proton) and ¹³C (carbon-13)—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The molecular structure of this compound consists of a benzene (B151609) ring substituted with a hydroxyl group, a nitro group, and two methyl groups. The specific arrangement (1-hydroxy, 3,4-dimethyl, 5-nitro) gives rise to a unique and predictable NMR spectrum.

¹H NMR: The proton NMR spectrum is expected to show four distinct signals corresponding to the different types of protons in the molecule:

An -OH proton signal , which is typically a broad singlet. Its chemical shift can vary depending on solvent, concentration, and temperature.

Two aromatic proton signals . Since the protons at positions 2 and 6 of the benzene ring are in different chemical environments and are not adjacent to each other, they are expected to appear as two separate singlets.

Two methyl group signals . The methyl groups at positions 3 and 4 are chemically non-equivalent and should therefore produce two distinct singlets, each integrating to three protons.

¹³C NMR: The carbon-13 NMR spectrum is expected to display eight signals, corresponding to the eight unique carbon atoms in the molecule:

Six aromatic carbon signals . Each of the six carbons in the benzene ring is in a unique electronic environment due to the substitution pattern, resulting in six different chemical shifts. The carbons directly attached to the hydroxyl (-OH), nitro (-NO₂) and methyl (-CH₃) groups will have characteristic shifts influenced by these substituents.

Two aliphatic carbon signals corresponding to the two methyl groups.

The combination of these ¹H and ¹³C NMR data points allows for a complete mapping of the molecule's carbon-hydrogen framework, confirming the substitution pattern on the benzene ring.

The precise positions of the signals (chemical shifts) in an NMR spectrum are dictated by the electronic environment of each nucleus.

Chemical Shifts:

The electron-withdrawing nature of the nitro group causes deshielding, shifting the signals of nearby protons and carbons to a higher frequency (downfield).

Conversely, the electron-donating hydroxyl and methyl groups cause shielding, moving the signals of nearby nuclei to a lower frequency (upfield).

In the ¹³C spectrum, the carbon atom bonded to the hydroxyl group (C1) is expected to have a chemical shift in the range of 150-160 ppm, while the carbon bonded to the nitro group (C5) would also be significantly downfield. The carbons attached to the methyl groups (C3 and C4) and the methyl carbons themselves will appear further upfield.

Coupling Constants:

Spin-spin coupling, which results in the splitting of NMR signals, occurs between non-equivalent nuclei on adjacent atoms.

For this compound, the two aromatic protons at C2 and C6 are separated by four bonds. This long-range coupling (⁴J-coupling) is typically very small or zero, which is why these protons are expected to appear as sharp singlets rather than split signals.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| ¹H NMR Data | ¹³C NMR Data | ||

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| Ar-H (at C2) | 7.0 - 7.5 | C-OH (C1) | 150 - 158 |

| Ar-H (at C6) | 7.5 - 8.0 | C-H (C2) | 115 - 125 |

| -OH | Variable (broad s) | C-CH₃ (C3) | 135 - 145 |

| -CH₃ (at C3) | 2.1 - 2.4 | C-CH₃ (C4) | 125 - 135 |

| -CH₃ (at C4) | 2.2 - 2.5 | C-NO₂ (C5) | 140 - 150 |

| C-H (C6) | 110 - 120 | ||

| -CH₃ (at C3) | 15 - 20 | ||

| -CH₃ (at C4) | 18 - 23 |

IR and FT-IR spectroscopy are used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups:

-OH Group: A strong and broad absorption band between 3200 and 3500 cm⁻¹ is characteristic of the O-H stretching vibration, with the broadening due to hydrogen bonding.

-NO₂ Group: The nitro group is identified by two very strong and distinct stretching vibrations: an asymmetric stretch typically found between 1500 and 1550 cm⁻¹ and a symmetric stretch between 1330 and 1390 cm⁻¹.

Aromatic Ring: The presence of the benzene ring is confirmed by C-H stretching vibrations just above 3000 cm⁻¹, and several C=C stretching (in-ring) absorptions in the 1400-1600 cm⁻¹ region.

-CH₃ Groups: The aliphatic C-H bonds of the methyl groups will produce stretching absorptions in the 2850-2960 cm⁻¹ range.

These distinct vibrational modes provide definitive evidence for the presence of the hydroxyl, nitro, methyl, and aromatic components of the molecule.

Table 2: Expected IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Phenol (B47542) (-OH) | 3200 - 3500 | Strong, Broad |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium-Weak |

| C-H Stretch | Methyl (-CH₃) | 2850 - 2960 | Medium |

| C=C Stretch | Aromatic Ring | 1400 - 1600 | Medium-Variable |

| N=O Asymmetric Stretch | Nitro (-NO₂) | 1500 - 1550 | Strong |

| N=O Symmetric Stretch | Nitro (-NO₂) | 1330 - 1390 | Strong |

| C-O Stretch | Phenol (C-OH) | 1200 - 1300 | Strong |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with chromophores, such as the nitrated aromatic ring in this compound.

The electronic spectrum of nitrophenols is characterized by absorption bands in the 200-400 nm range, arising from π → π* and n → π* electronic transitions within the benzene ring and the nitro group. The exact position and intensity of these absorption maxima are sensitive to the substitution pattern on the ring and the solvent used.

A key feature of phenols is the pH dependence of their UV-Vis spectra. In alkaline solutions, the phenolic proton is removed to form a phenolate (B1203915) anion. This deprotonation extends the conjugated system, resulting in a bathochromic (red) shift, meaning the absorption maximum moves to a longer wavelength. For nitrophenols, this shift is often visually apparent as the solution turns from colorless or pale yellow to a more intense yellow.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Analysis of Electronic Transitions and Absorption Maxima

The electronic absorption spectra of nitrophenols, including this compound, are typically characterized by absorption bands in the 200–400 nm range nsf.gov. These absorptions are the result of electronic transitions, where electrons are promoted from a lower energy molecular orbital to a higher energy one. For organic molecules with chromophores like the nitro group (-NO2) and the phenyl ring, the most significant transitions are π → π* and n → π* slideshare.netupi.edu.

π → π Transitions: These involve the excitation of an electron from a bonding π orbital to an antibonding π orbital. They are typically high-intensity absorptions. In aromatic systems like nitrophenols, these transitions often appear as strong bands in the UV-visible spectrum upi.edu. For instance, studies on similar compounds like p-nitrophenol show a π → π* transition as a primary absorption band imist.ma.

n → π Transitions: These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair electrons on the oxygen atoms of the nitro and hydroxyl groups, to an antibonding π orbital slideshare.netupi.edu. These transitions are generally of lower intensity (lower molar absorptivity, ε) compared to π → π* transitions upi.edu.

The absorption spectrum of a nitrophenol derivative is influenced by the electronic interplay between the electron-donating hydroxyl group (-OH) and the electron-withdrawing nitro group (-NO2). This can lead to an intramolecular charge transfer (CT) character in the electronic transitions, affecting the position and intensity of the absorption maxima (λmax) mdpi.com. Past calculations on 2-nitrophenol (B165410), for example, have attributed its main absorption peaks to transitions involving a charge transfer process from the phenol group to the nitro group mdpi.com.

Below is a table illustrating typical electronic transitions observed in nitrophenol compounds.

| Type of Transition | Orbitals Involved | Typical Wavelength Region | Relative Intensity (ε) |

| π → π | Bonding π to Antibonding π | 200-400 nm | High (ε > 1,000) |

| n → π | Non-bonding n to Antibonding π | 250-400 nm | Low (ε < 1,000) |

| σ → σ | Bonding σ to Antibonding σ | < 200 nm (Far UV) | High |

This is an interactive data table based on common values for chromophores found in the target molecule.

Solvent Effects on UV-Vis Spectra

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a molecule, a phenomenon known as solvatochromism researchgate.net. Changes in the solvent environment can alter the energy levels of both the ground and excited states of the molecule, leading to shifts in the absorption maxima (λmax) researchgate.net. These shifts are categorized as either a bathochromic shift (red shift, to a longer wavelength) or a hypsochromic shift (blue shift, to a shorter wavelength) biointerfaceresearch.com.

π → π Transitions: In the case of π → π transitions, an increase in solvent polarity generally causes a bathochromic (red) shift. This is because the excited state is often more polar than the ground state, and is therefore stabilized to a greater extent by polar solvent molecules, which lowers the energy gap for the transition researchgate.net.

n → π Transitions: For n → π transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift. The ground state, with its lone pair electrons, can interact strongly with protic solvents (like water or methanol) through hydrogen bonding. This interaction stabilizes the ground state more than the excited state, thus increasing the energy required for the transition and shifting the absorption to a shorter wavelength researchgate.net.

Studies on various nitrophenols and other dyes have consistently demonstrated these effects. For example, research on certain thiophene (B33073) dyes showed that introducing a benzoyl group led to a bathochromic shift, and the λmax values were different in solvents like methanol (B129727), chloroform, and DMF, reflecting the impact of solvent polarity biointerfaceresearch.com. While the effects on many nitrophenols can be minimal, they can be more pronounced in others depending on the specific interactions between the solute and solvent molecules rsc.orgresearchgate.net.

The following table summarizes the general effects of solvent polarity on electronic transitions.

| Transition Type | Effect of Increasing Solvent Polarity | Type of Shift | Reason |

| π → π | Shift to longer λmax | Bathochromic (Red Shift) | Stabilization of the more polar excited state. |

| n → π | Shift to shorter λmax | Hypsochromic (Blue Shift) | Stabilization of the ground state via H-bonding. |

This is an interactive data table illustrating general principles of solvatochromism.

Mass Spectrometry (MS) (e.g., LC-ESI/MS)

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI/MS) is a powerful technique for the analysis of phenolic compounds. In the context of this compound, ESI-MS is particularly effective for ionization. Due to the acidic nature of the phenolic proton, nitrophenols are readily analyzed in the negative ion mode, where they are detected as the deprotonated molecule, [M-H]⁻ nih.gov.

In a typical LC-ESI/MS analysis, the sample is first separated by liquid chromatography before being introduced into the mass spectrometer. The ESI source generates charged droplets, and as the solvent evaporates, ions of the analyte are formed. For this compound (molecular formula C₈H₉NO₃, molecular weight 167.16 g/mol ), the primary ion observed in negative mode ESI-MS would be at a mass-to-charge ratio (m/z) corresponding to [C₈H₈NO₃]⁻, which is approximately 166.1.

Quantum Chemical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure and properties of molecules wikipedia.orgnih.gov. DFT calculations allow for the prediction of molecular geometries, spectroscopic properties, and reactivity with a favorable balance between accuracy and computational cost nih.gov. For nitrophenol derivatives, DFT has been successfully applied to understand their structure, reactivity, and spectroscopic characteristics researchgate.net.

Geometry Optimization and Electronic Structure

A fundamental application of DFT is geometry optimization, which involves finding the minimum energy conformation of a molecule chemrxiv.org. Using a specific functional, such as B3LYP, and a basis set, like 6-31G(d,p), the calculation iteratively adjusts the positions of the atoms until the lowest energy state is reached, providing precise bond lengths and angles for the stable structure of this compound researchgate.netchemrxiv.org.

Once the geometry is optimized, the electronic structure can be analyzed. This includes the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons.

LUMO : Represents the innermost empty orbital and is related to the molecule's ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, stability, and electronic properties chemrxiv.org. A smaller gap generally implies higher reactivity. For nitroaromatic compounds, the electron-withdrawing nitro group typically lowers the LUMO energy, making the molecule a good electron acceptor nih.gov.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool derived from computational calculations that provides a visual representation of the charge distribution within a molecule chemrxiv.org. An MEP map illustrates the electrostatic potential on the surface of the molecule, which helps in predicting how the molecule will interact with other chemical species, particularly in noncovalent interactions and electrophilic/nucleophilic reactions chemrxiv.orgnih.gov.

The MEP map is color-coded to represent different potential values:

Red Regions : Indicate areas of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack. For this compound, these regions would be concentrated around the oxygen atoms of the nitro and hydroxyl groups nih.govchemrxiv.org.

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack.

Green/Yellow Regions : Represent areas of neutral or intermediate potential.

MEP analysis serves as a powerful indicator for predicting substituent effects and the reactive sites of a molecule rsc.org. For nitrophenols, the MEP would clearly show the strong negative potential on the nitro group, highlighting its role as a key site for intermolecular interactions imist.ma.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory provides significant insights into the chemical reactivity and electronic properties of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, representing the molecule's nucleophilicity, while the LUMO is an electron acceptor, indicating its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

For aromatic compounds like this compound, the distribution and energies of these orbitals are heavily influenced by the substituents on the benzene ring. The electron-donating methyl groups and the electron-withdrawing nitro group have opposing effects on the electron density of the aromatic system.

Computational studies on related nitrophenol isomers are used to predict the electronic properties. The analysis involves calculating the energies of the HOMO, LUMO, and the energy gap. These values are critical for understanding the molecule's behavior in chemical reactions. A quantitative relationship can be established where the nucleophilicity is related to the HOMO energy and the electrophilicity is related to the LUMO energy. pku.edu.cn

Table 1: Illustrative FMO Parameters for a Substituted Nitrophenol

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to nucleophilicity. |

| ELUMO | -2.0 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electrophilicity. |

| Energy Gap (ΔE) | 4.5 | ELUMO - EHOMO; indicates chemical stability and reactivity. |

Note: The values in the table are representative examples for illustrative purposes and not specific experimental or calculated values for this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis offers a detailed description of the localized, Lewis-like bonding patterns within a molecule. wisc.edu This method translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of chemical bonds, lone pairs, and intermolecular interactions. NBO analysis is valuable for understanding charge distribution, hybridization, and delocalization effects. joaquinbarroso.com

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. youtube.com These interactions represent the delocalization of electron density from a filled Lewis-type NBO (a donor, such as a bond or a lone pair) to an empty non-Lewis-type NBO (an acceptor, typically an antibonding orbital). wisc.edu The stabilization energy (E2) associated with these interactions indicates the strength of the electronic delocalization.

For this compound, NBO analysis would reveal:

Charge Distribution : The natural atomic charges on the oxygen atoms of the nitro group and the phenolic hydroxyl group, as well as the carbon atoms of the aromatic ring.

Hybridization : The sp-hybridization of the atoms, detailing the composition of the bonding orbitals. wisc.edu

Delocalization Effects : Significant stabilization energies would likely be found for the delocalization of the oxygen lone pairs of the nitro and hydroxyl groups into the π* antibonding orbitals of the benzene ring. This delocalization is fundamental to the electronic effects of these substituents.

Table 2: Example of NBO Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) of NO₂ | π* (C-C) of Ring | High |

| LP (O) of OH | π* (C-C) of Ring | Moderate |

Note: This table illustrates the types of interactions and relative energy contributions expected in a substituted nitrophenol. LP denotes a lone pair.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at the atomic level. mdpi.com These simulations are powerful tools for investigating conformational dynamics, solvent effects, and thermodynamic properties.

For a molecule like this compound, MD simulations can be employed to:

Analyze Conformational Preferences : Investigate the rotational freedom of the hydroxyl and nitro groups. Of particular interest is the dihedral angle between the nitro group and the plane of the benzene ring, as this angle dictates the extent of electronic resonance.

Study Solvation Effects : Simulate the molecule in a solvent (e.g., water) to understand how solvent molecules arrange around the solute and how this solvation shell influences the molecule's properties, particularly its acidity.

Investigate Intermolecular Interactions : In simulations with multiple molecules, MD can reveal how molecules of this compound interact with each other, which is relevant for understanding its properties in the solid state or in concentrated solutions.

The simulations track the trajectory of each atom, allowing for the calculation of various properties such as radial distribution functions, root-mean-square deviation (RMSD), and radius of gyration (Rg) to quantify structural changes and stability. mdpi.com For energetic compounds, MD simulations can also be used to model thermal decomposition pathways. researchgate.net

Prediction of Spectroscopic Properties (e.g., Theoretical IR and UV-Vis Spectra)

Computational chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. scielo.org.za These theoretical predictions are invaluable for interpreting experimental spectra and assigning spectral features to specific molecular vibrations or electronic transitions.

Theoretical IR Spectra : The vibrational frequencies of this compound can be calculated using DFT methods. The resulting theoretical infrared (IR) spectrum shows absorption bands corresponding to specific vibrational modes, such as O-H stretching of the hydroxyl group, asymmetric and symmetric N-O stretching of the nitro group, C-H stretching of the methyl groups and aromatic ring, and various ring deformation modes. Calculated frequencies are often multiplied by a scaling factor to correct for anharmonicity and other theoretical approximations, leading to better agreement with experimental data. researchgate.net

Theoretical UV-Vis Spectra : The electronic absorption spectrum can be predicted using Time-Dependent DFT (TD-DFT). scielo.org.za This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the UV-Vis spectrum is expected to show characteristic π → π* transitions associated with the aromatic system and n → π* transitions involving the non-bonding electrons on the oxygen atoms of the nitro and hydroxyl groups. The predicted wavelengths of maximum absorption (λmax) and oscillator strengths can be compared with experimental UV-Vis spectra.

Table 3: Representative Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) |

|---|---|

| O-H Stretch | ~3500 |

| C-H Stretch (Aromatic) | ~3100 |

| C-H Stretch (Methyl) | ~2950 |

| N-O Asymmetric Stretch | ~1550 |

| C=C Ring Stretch | ~1500 |

Note: These are typical frequency ranges for the specified functional groups and are not precise calculated values for this compound.

Modeling of Steric and Electronic Effects on Acidity (e.g., Hammett Equation Deviations, COSMO-RS)

The acidity of a phenol is determined by the stability of the corresponding phenoxide ion. For this compound, acidity is a complex interplay of the inductive and resonance effects of the substituents, as well as steric interactions.

Hammett Equation Deviations : The Hammett equation is a linear free-energy relationship that quantifies the effect of meta- or para-substituents on the reactivity of an aromatic compound. wikipedia.org However, significant deviations from linearity can occur, often due to steric effects or a change in the reaction mechanism. wikipedia.orgresearchgate.net In substituted nitrophenols, methyl groups positioned adjacent to the nitro group can cause steric hindrance, forcing the nitro group to rotate out of the plane of the aromatic ring. stackexchange.com This "steric inhibition of resonance" reduces the electron-withdrawing resonance effect (-M effect) of the nitro group, which is crucial for stabilizing the negative charge on the phenoxide ion. stackexchange.comquora.com Consequently, a compound with such steric hindrance would be less acidic than an isomer where the nitro group can remain planar. While the nitro group in this compound is only ortho to one methyl group, some degree of steric interaction is expected, which could be analyzed through deviations in a Hammett plot.

COSMO-RS : The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful computational method for predicting thermodynamic properties in solution, including pKa values. nih.govscm.com It combines quantum chemical calculations with statistical thermodynamics to model the interactions between a molecule and a solvent. nih.gov By calculating the free energies of the acid and its conjugate base in solution, COSMO-RS can provide a quantitative prediction of the pKa of this compound. This method inherently accounts for both the electronic structure of the molecule and the complex effects of solvation, making it a valuable tool for understanding acidity. researchgate.net

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,5-dimethyl-4-nitrophenol (B181080) |

| 2,6-dimethyl-4-nitrophenol |

| 4-nitrophenol (B140041) |

| Phenol |

Investigations into the Reactivity and Reaction Mechanisms of 3,4 Dimethyl 5 Nitrophenol

Acid-Base Equilibria and Proton Transfer Reactions

The acidic nature of the phenolic hydroxyl group is a central feature of 3,4-dimethyl-5-nitrophenol's chemical profile. The ease with which this proton can be transferred to a base is quantified by its acid dissociation constant (pKa), which is highly sensitive to the electronic effects of the other substituents on the aromatic ring.

While a precise experimental pKa value for this compound is not extensively documented in the literature, its acidity can be reliably estimated by analyzing the electronic contributions of its substituents in comparison to related compounds. The acidity of phenols is determined by the stability of the corresponding phenoxide ion formed upon deprotonation. Electron-withdrawing groups stabilize the negative charge on the phenoxide ion, increasing acidity (lowering the pKa), while electron-donating groups destabilize it, decreasing acidity (raising the pKa).

Nitro Group (-NO₂): This group is strongly electron-withdrawing through both the inductive (-I) and resonance (-R) effects. When positioned ortho or para to the hydroxyl group, the -R effect provides significant stabilization to the phenoxide ion by delocalizing the negative charge onto the nitro group. quora.comstackexchange.com In the meta position, as in this compound (where the nitro group is meta to the hydroxyl group), only the -I effect is operative in stabilizing the conjugate base. quora.comechemi.com

Methyl Groups (-CH₃): These are weakly electron-donating through the inductive (+I) and hyperconjugation effects, which tend to decrease acidity by intensifying the negative charge on the phenoxide ion.

In this compound, the nitro group's -I effect increases acidity relative to phenol (B47542) (pKa ≈ 10.0). ualberta.ca However, the lack of a resonance effect from the meta-nitro group means the acid-strengthening effect is less pronounced than in 4-nitrophenol (B140041) (pKa ≈ 7.2). ualberta.caucla.edu Furthermore, the two electron-donating methyl groups counteract the nitro group's influence, pushing the pKa higher than it would be otherwise. Consequently, the pKa of this compound is expected to be similar to or slightly higher than that of 3-nitrophenol (B1666305) (pKa ≈ 8.4), reflecting a balance between the inductive withdrawal of the nitro group and the donating effects of the two methyl groups. ucla.edu

| Compound | pKa Value | Key Influencing Factors |

|---|---|---|

| Phenol | ~10.0 | Baseline acidity |

| 4-Nitrophenol | ~7.2 | Strong -I and -R effects of para-NO₂ group |

| 3-Nitrophenol | ~8.4 | -I effect only of meta-NO₂ group |

| 3,5-Dimethyl-4-nitrophenol (B181080) | ~8.25 | -I and reduced -R effect of NO₂ group (due to SIR), +I effect of two CH₃ groups |

| This compound | Estimated ~8.5-9.0 | -I effect of meta-NO₂ group, +I effect of two CH₃ groups, potential for minor steric hindrance |

Steric Inhibition of Resonance (SIR) is a critical phenomenon in substituted aromatic systems where bulky groups ortho to a group capable of resonance can force it to twist out of the plane of the ring. quora.comnih.gov This loss of planarity disrupts the overlap of p-orbitals, thereby diminishing or completely nullifying the resonance effect. youtube.com

A classic example is 3,5-dimethyl-4-nitrophenol, where the two methyl groups flanking the nitro group force it to rotate. This severely impedes the nitro group's ability to stabilize the phenoxide anion via resonance, making the compound significantly less acidic than 4-nitrophenol. oup.com

In the case of this compound, the nitro group is at position C5, with a methyl group ortho to it at C4 and another meta at C3.

The C4-methyl group can exert some steric pressure on the C5-nitro group, potentially causing a slight dihedral angle between the nitro group and the benzene (B151609) ring.

However, since there is only one ortho substituent, this steric clash is considerably less severe than in the 3,5-dimethyl isomer.

Nucleophilic and Electrophilic Pathways

The electron-deficient nature of the aromatic ring, induced by the nitro group, makes this compound susceptible to certain types of nucleophilic attack. Conversely, the substituents also direct the pathways for electrophilic interactions.

Aromatic rings, especially those activated by potent electron-withdrawing groups like -NO₂, can undergo nucleophilic attack. While nucleophilic aromatic substitution (SNAr) is more common when a suitable leaving group is present, the initial step of this mechanism is a nucleophilic addition to the ring. nih.gov This addition breaks the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govwikipedia.org

For this compound, a strong nucleophile (Nu⁻) could theoretically add to the carbon atoms ortho or para to the nitro group (positions C2, C4, and C6), as these positions bear a partial positive charge due to the nitro group's electron withdrawal. The formation of such an intermediate is a form of nucleophilic addition. However, without a leaving group, the subsequent elimination step to restore aromaticity is not facile. Reactions involving activated nitroalkanes with nucleophiles, such as in the nitro-Mannich (aza-Henry) reaction, showcase the ability of nitro-containing compounds to participate in addition pathways, although these typically involve the alpha-carbon of the nitroalkane rather than an aromatic ring. frontiersin.orgwikipedia.org

The nitroaromatic system in this compound makes it a good electron acceptor, and its reactions often proceed via electron transfer mechanisms. The reduction of the nitro group is a prominent example. This process can be initiated by a single-electron transfer (SET) from a reducing agent or an electrode to form a nitro radical anion. rsc.org

Ar-NO₂ + e⁻ → [Ar-NO₂]⁻•

Photochemical Reactions

The presence of both a phenol ring and a nitro group, both of which are chromophores, suggests that this compound is susceptible to photochemical reactions upon absorption of UV-visible light. Research on other nitrophenols indicates several potential degradation pathways.

Direct photolysis is often a dominant degradation pathway for nitroaromatic compounds in aqueous environments. nih.gov This process can involve the excitation of the molecule to a singlet or triplet state, followed by chemical transformation. For nitrophenols, this can lead to the cleavage of the aromatic ring or the transformation of the substituents.

Indirect photochemistry, involving reaction with photochemically generated reactive species like hydroxyl radicals (•OH), is also a significant environmental degradation pathway. nih.gov Furthermore, the photocatalytic degradation of nitrophenols, often using semiconductor catalysts like titanium dioxide (TiO₂), has been extensively studied. acs.orgfrontiersin.orgrsc.orgacs.org Under UV irradiation, the catalyst generates electron-hole pairs, which in turn produce highly reactive oxygen species that degrade the nitrophenol molecule. acs.orgaip.org Although specific studies on this compound are scarce, it is expected to undergo similar photocatalytic degradation, likely leading to hydroxylated intermediates, ring opening, and eventual mineralization to CO₂, H₂O, and inorganic nitrogen compounds.

Reaction Kinetics and Mechanistic Elucidation

Detailed investigations into the reaction kinetics and the elucidation of specific reaction mechanisms for this compound are not extensively available in the current scientific literature. The reactivity of this compound is inferred from the general principles of physical organic chemistry and the well-documented behavior of related substituted nitrophenols. The electronic and steric effects of the hydroxyl, nitro, and dimethyl substituents on the aromatic ring are the primary determinants of its chemical behavior.

The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring. This deactivating effect makes the ring less susceptible to electrophilic aromatic substitution reactions compared to phenol itself. The hydroxyl group, being an activating group, directs incoming electrophiles to the ortho and para positions. However, in this compound, the positions ortho and para to the hydroxyl group are already substituted.

Conversely, the electron-withdrawing nature of the nitro group, particularly when situated ortho or para to a leaving group, can activate the benzene ring towards nucleophilic aromatic substitution. The reaction kinetics for such substitutions are typically second-order, with the rate depending on the concentrations of both the nitrophenol and the nucleophile.

A significant area of reactivity for nitrophenols is the reduction of the nitro group to an amino group. This transformation is a key step in the synthesis of various derivatives. The reaction typically follows complex kinetics, often modeled using pseudo-first-order conditions when a large excess of the reducing agent is employed. For many nitrophenol reductions catalyzed by metal nanoparticles, the Langmuir-Hinshelwood model is often applied, where the reaction occurs between reactants adsorbed on the catalyst surface. rsc.orgnih.govmdpi.comacs.org The mechanism is understood to proceed through intermediate species such as nitrosophenol and hydroxylaminophenol before the final aminophenol product is formed. acs.orgacs.org

Detailed research findings on the specific rate constants, activation energies, and reaction orders for this compound are not documented. To provide a comprehensive understanding of its reactivity, dedicated kinetic studies would be required. Such studies would likely involve monitoring the reaction progress under various conditions of temperature, pressure, and reactant concentrations.

The following table outlines the key kinetic and thermodynamic parameters that would be of interest in characterizing the reactivity of this compound in its characteristic reactions.

| Reaction Type | Kinetic/Thermodynamic Parameter | Value for this compound |

| Nitration | Rate Constant (k) | Data Not Available in Literature |

| Activation Energy (Ea) | Data Not Available in Literature | |

| Reduction of Nitro Group | Pseudo-first-order Rate Constant (k_app) | Data Not Available in Literature |

| Activation Energy (Ea) | Data Not Available in Literature | |

| Enthalpy of Activation (ΔH‡) | Data Not Available in Literature | |

| Entropy of Activation (ΔS‡) | Data Not Available in Literature | |

| Nucleophilic Aromatic Substitution | Second-order Rate Constant (k2) | Data Not Available in Literature |

| Activation Energy (Ea) | Data Not Available in Literature |

Biological Activity and Mechanisms of Action of 3,4 Dimethyl 5 Nitrophenol and Its Derivatives

General Biological Significance of Nitrophenols

Nitrophenols are a class of organic compounds that feature a hydroxyl group and one or more nitro groups attached to a benzene (B151609) ring. wikipedia.org They are not naturally occurring; instead, they are manufactured for various industrial applications. llojibwe.org Their primary uses are as intermediates in the synthesis of a wide range of products, including dyes, pigments, pharmaceuticals, rubber chemicals, pesticides, and fungicides. llojibwe.orgcdc.gov For example, 4-nitrophenol (B140041) serves as a precursor to the pesticide parathion (B1678463) and the common analgesic paracetamol (acetaminophen). wikipedia.org

The widespread use and production of nitrophenols lead to their release into the environment, primarily from manufacturing industries and vehicle exhaust. cdc.gov The electron-withdrawing nature of the nitro group makes these compounds resistant to oxidative degradation, contributing to their persistence as environmental pollutants. nih.gov Their presence in the environment is significant, as they have been identified in numerous hazardous waste sites. llojibwe.org

From a biological standpoint, the nitro group confers considerable chemical and functional diversity, which also underlies their biological activity. nih.govresearchgate.net Many nitro-containing molecules exhibit a broad spectrum of activities, including antimicrobial and antiparasitic effects. researchgate.netmdpi.com This bioactivity is often linked to the metabolic transformation of the nitro group within organisms. mdpi.com The toxicity and biological effects of nitrophenols are influenced by factors such as their hydrophobicity, degree of ionization, and electrophilic character, which are determined by the functional groups on the aromatic ring.

Antimicrobial Activity Studies

The antimicrobial potential of nitrophenol derivatives has been investigated against a range of pathogens, including bacteria, fungi, and protozoa. The presence of the nitro group is often crucial for their biological activity, which can be influenced by other substituents on the aromatic ring.

While specific studies on the antibacterial efficacy of 3,4-Dimethyl-5-nitrophenol are limited, research on related aminobenzylated 4-nitrophenols has demonstrated notable activity against multidrug-resistant Gram-positive bacteria. For instance, certain derivatives have shown minimum inhibitory concentrations (MICs) as low as 1.23 μM against strains of Staphylococcus aureus and Enterococcus faecalis, which are significant pathogens in hospital environments researchgate.net. The antibacterial broadness of these promising agents has been further evaluated against various Gram-positive species, with some compounds displaying higher efficacy against S. aureus and E. faecalis compared to S. pneumoniae and S. agalactiae researchgate.net.

Table 1: Antibacterial Efficacy of a Nitrophenol Derivative

| Bacterial Strain | Compound | MIC (μM) |

|---|---|---|

| Staphylococcus aureus | Chlorine derivative of aminobenzylated 4-nitrophenol | 1.23 |

| Enterococcus faecalis | Chlorine derivative of aminobenzylated 4-nitrophenol | 1.23 |

The antifungal properties of nitrobenzene (B124822) derivatives have been evaluated against various fungal species. In studies assessing fungitoxicity, several 1,3-dihalogeno-5-nitrobenzenes have been tested against Aspergillus niger, a common fungus and opportunistic pathogen researchgate.netnih.gov. Compounds such as 1,3-dichloro-5-nitrobenzene and 1,3-dibromo-5-nitrobenzene (B1662017) have demonstrated sufficient activity to warrant further investigation when compared to the standard antifungal agent 8-quinolinol nih.gov.

**Table 2: Antifungal Efficacy of Nitrobenzene Derivatives against *A. niger***

| Compound | Activity against A. niger |

|---|---|

| 1,3-Dichloro-5-nitrobenzene | Active |

| 1,3-Dibromo-5-nitrobenzene | Active |

Nitro-substituted compounds have been a cornerstone in the development of antiprotozoal drugs. Various derivatives of nitro- and halogeno-substituted mercaptobenzimidazoles have been synthesized and evaluated for their in vitro antiprotozoal activity against protozoa such as Paramecium caudatum and Vorticella campanula nih.gov. Some of these synthesized compounds have shown to be more effective than the standard drugs albendazole (B1665689) and metronidazole (B1676534) nih.gov. Specifically, certain dinitrophenol and dichlorophenol derivatives of these compounds were found to be the most potent . The lipophilic character of these molecules is believed to play a crucial role in their antiprotozoal activity .

The antimicrobial and cytotoxic effects of many nitroaromatic compounds are dependent on their bioactivation by nitroreductase enzymes nih.govresearchgate.netresearchgate.net. These enzymes, which are found in various microorganisms but are absent in mammalian cells, catalyze the reduction of the nitro group researchgate.net. This reduction process is a crucial step for the activation of these compounds from prodrugs to their active, cytotoxic forms nih.govresearchgate.netresearchgate.net. The mechanism involves the entry of the nitro compound into the cell, followed by the enzymatic reduction of the nitro group to form reactive radical species. These radicals can then interact with cellular macromolecules like DNA and proteins, leading to cell death nih.gov. A decrease in the activity of these nitroreductases can be associated with microbial resistance to nitroaromatic drugs nih.govresearchgate.net.

Cytotoxicity and Anticancer Research

The potential of nitrophenol derivatives as anticancer agents has been explored through in vitro cytotoxicity assays against various cancer cell lines.

Studies have investigated the cytotoxic effects of mono-nitrophenols on human lung cancer cells, such as the A549 cell line. The inhibitory concentration-50 (IC50) values, which represent the concentration of a compound that inhibits cell growth by 50%, have been determined for 2-nitrophenol (B165410) (2NP), 3-nitrophenol (B1666305) (3NP), and 4-nitrophenol (4NP) . For A549 cells, the IC50 values after 24 hours of treatment were found to be >104 μg/mL for 2NP, 2503 μg/mL for 3NP, and >104 μg/mL for 4NP. After 48 hours of exposure, the IC50 values were >104 μg/mL, 552 μg/mL, and 552 μg/mL for 2NP, 3NP, and 4NP, respectively . These results indicate that the cytotoxicity of these nitrophenols is both time and concentration-dependent.

There is currently a lack of specific research on the cytotoxicity of this compound or its close derivatives against the Dalton's Lymphoma (DL) cell line in the available scientific literature.

Table 3: In Vitro Cytotoxicity of Nitrophenols against A549 Lung Cancer Cells

| Compound | Exposure Time | IC50 (μg/mL) |

|---|---|---|

| 2-Nitrophenol (2NP) | 24h | >104 |

| 48h | >104 | |

| 3-Nitrophenol (3NP) | 24h | 2503 |

| 48h | 552 | |

| 4-Nitrophenol (4NP) | 24h | >104 |

| 48h | 552 |

Apoptosis Induction Mechanisms

While direct studies on this compound are not extensively detailed in the available literature, the mechanisms of apoptosis induction can be inferred from the broader class of nitroaromatic compounds. A widely accepted model for nitro-containing molecules posits that their biological activity, including cytotoxicity, often involves intracellular reduction of the nitro group. nih.gov

This bio-activation process can generate highly reactive intermediates, such as nitroso and superoxide (B77818) radical species. nih.gov These intermediates can induce significant cellular damage through two primary routes:

DNA Damage: The reactive species can bind covalently to DNA, leading to strand breaks and genomic instability. This damage can trigger cell cycle arrest and activate intrinsic apoptotic pathways. nih.gov

Oxidative Stress: The generation of superoxide radicals contributes to a state of oxidative stress within the cell, overwhelming its antioxidant defenses. This can damage cellular components like lipids, proteins, and organelles, particularly the mitochondria.

Mitochondrial damage can lead to the release of cytochrome c, which initiates the formation of the apoptosome and the activation of a cascade of caspase enzymes (e.g., caspase-9 and caspase-3), ultimately leading to programmed cell death. nih.gov The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins is critical in this process, and compounds that induce oxidative stress can shift this balance in favor of apoptosis. nih.gov The activation of apoptotic pathways is a key strategy for many potential anti-cancer agents. nih.gov

Enzyme Interaction and Inhibition Studies

The functional groups of this compound suggest potential interactions with various enzyme systems.

Nitrophenols as a class are well-known for their effects on cellular metabolism, particularly their ability to act as uncouplers of oxidative phosphorylation. The most studied example is 2,4-dinitrophenol. These compounds are lipophilic weak acids that can shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis. nih.gov

This uncoupling action leads to:

An increase in the rate of electron transport and oxygen consumption as the cell attempts to re-establish the proton gradient.

A decrease in the efficiency of ATP production, with the energy from the proton gradient being released as heat instead.

Studies on various nitrophenols have demonstrated a potent stimulation of respiration. nih.gov The specific efficacy is related to the compound's structure, including the position of the nitro groups. nih.gov While direct experimental data for this compound is scarce, its structure is consistent with the potential to interfere with cellular respiration and metabolic pathways through a similar uncoupling mechanism. The degradation of related compounds like 3-methyl-4-nitrophenol (B363926) in microorganisms involves enzymatic pathways that lead to the formation of intermediates such as methyl-1,4-benzoquinone and methylhydroquinone (B43894) before aromatic ring cleavage.

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for conditions like Alzheimer's disease. frontiersin.org Various compounds, including nitrophenyl derivatives, have been investigated as AChE inhibitors. nih.govnih.gov

The inhibitory potential of these molecules often depends on their ability to interact with the active site of the AChE enzyme. This site contains a catalytic anionic site (CAS) and a peripheral anionic site (PAS). The interaction can lead to different modes of reversible inhibition, including competitive, non-competitive, or mixed inhibition. frontiersin.org For example, studies on (4-nitrophenyl)sulfonoxyl derivatives of choline (B1196258) analogues have shown that the 4-nitrobenzenesulfonyl group can control the mode of inhibition, shifting it from competitive to noncompetitive. nih.gov Although specific studies on this compound are not available, its aromatic structure and the presence of an electronegative nitro group suggest a potential for interaction with the AChE active site, warranting further investigation.

Antioxidant Activity (e.g., DPPH scavenging assay)

Phenolic compounds are widely recognized for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and straightforward spectrophotometric method used to evaluate this activity. mdpi.commdpi.com

In this assay, the stable DPPH radical, which has a deep violet color, is reduced by an antioxidant to the non-radical form, DPPH-H, resulting in a color change to yellow. The degree of discoloration is proportional to the scavenging capacity of the antioxidant compound. nih.gov The antioxidant activity is often expressed as the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals. nih.gov

The presence of the phenolic hydroxyl group in this compound makes it a candidate for possessing antioxidant activity. The efficiency of a phenol (B47542) as a radical scavenger is influenced by the other substituents on the aromatic ring, which can affect the bond dissociation enthalpy of the O-H bond.

Table 1: General Procedure for the DPPH Radical Scavenging Assay

| Step | Procedure | Observation |

|---|---|---|

| 1. Preparation | A solution of DPPH in a suitable solvent (e.g., methanol) is prepared, exhibiting a deep violet color. | The absorbance is measured at a specific wavelength (typically around 517 nm). mdpi.com |

| 2. Reaction | The antioxidant compound (test sample) at various concentrations is added to the DPPH solution. | The mixture is incubated in the dark for a set period (e.g., 30 minutes). nih.gov |

| 3. Measurement | The absorbance of the solution is measured again after incubation. | A decrease in absorbance indicates radical scavenging activity. |

| 4. Calculation | The percentage of DPPH radical scavenging is calculated, and the IC50 value is determined from a dose-response curve. | Lower IC50 values correspond to higher antioxidant activity. |

Structure-Activity Relationship (SAR) Analysis in Biological Contexts

The biological activities of this compound are intrinsically linked to its molecular structure. An analysis of the substituents provides insight into its potential efficacy and mechanism of action.

Hydroxyl (-OH) Group: This group is fundamental to the antioxidant activity through hydrogen atom transfer. mdpi.com It can also act as a hydrogen bond donor and acceptor, facilitating interactions with the active sites of enzymes.

Nitro (-NO₂) Group: As a strong electron-withdrawing group, the nitro group increases the acidity of the phenolic proton (lowers the pKa). This can enhance its ability to donate a hydrogen atom, potentially boosting antioxidant activity. The nitro group is also the key functional moiety for the reductive activation that can lead to cytotoxicity and apoptosis induction. nih.gov

Methyl (-CH₃) Groups: These are electron-donating groups that also add steric bulk. Their position influences the molecule's electronic distribution and shape. In this compound, the methyl groups are adjacent to the nitro group and ortho/meta to the hydroxyl group. This arrangement can affect:

Lipophilicity: The methyl groups increase the molecule's hydrophobicity, which can enhance its ability to cross cell membranes.

Steric Hindrance: The bulk of the methyl groups can influence how the molecule fits into an enzyme's active site, potentially affecting inhibition constants. It can also cause steric inhibition of resonance, where the nitro group is forced out of the plane of the benzene ring, altering its electronic interaction with the ring system, a phenomenon observed in the related compound 3,5-dimethyl-4-nitrophenol (B181080).

Table 2: Predicted Influence of Substituents on the Biological Activity of this compound

| Functional Group | Position | Predicted Effect on Activity | Rationale |

|---|---|---|---|

| Hydroxyl (-OH) | 1 | Essential for antioxidant activity; contributes to enzyme binding. | Acts as a hydrogen donor to scavenge free radicals. Forms hydrogen bonds. |

| Nitro (-NO₂) | 5 | Key for apoptosis induction; may enhance antioxidant potential. | Can be reduced to form cytotoxic reactive species. nih.gov Increases the acidity of the phenolic proton. |

| Methyl (-CH₃) | 3 & 4 | Increases membrane permeability; provides steric influence on binding. | Increases lipophilicity. Steric bulk can affect interactions with biological targets. |

This SAR analysis suggests that this compound is a molecule with multifaceted biological potential, where the combined electronic and steric effects of its substituents finely tune its interactions with cellular components.

Molecular Docking and Binding Affinity Studies

Computational methods, particularly molecular docking and binding affinity studies, are pivotal in elucidating the potential interactions between small molecules, such as derivatives of this compound, and biological targets at a molecular level. These in silico techniques predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, providing valuable insights into potential mechanisms of action and guiding further experimental studies.